1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Description
Properties
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-2-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-10-8-12(16-17(10)7-5-13)11-4-2-3-6-15-11/h2-4,6,8,14H,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLKAWKCYWBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine or related pyrazole derivatives serve as starting points.
- Fluoroalkyl halides such as 2-fluoroethyl bromide are used for fluoroalkylation.
- Pyridin-2-yl substituents are introduced via cross-coupling reactions.
- Methylamine or methylmethanamine derivatives are introduced in the final steps.
Stepwise Synthesis Procedure
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrazole with 2-fluoroethyl bromide | Potassium carbonate (K2CO3), DMF or THF, room temperature, 10 h | ~71 | Mild conditions, base-promoted nucleophilic substitution |
| 2 | Palladium-catalyzed coupling with pyridin-2-yl moiety | Pd(PPh3)4, zinc powder, cyano zinc, DMAC, 100–150 °C | ~64 | Cross-coupling to introduce pyridinyl group |
| 3 | Conversion to formamidine intermediate | Sodium methoxide, ammonium chloride, acetic acid, methanol | ~76 | Formation of amidine or amine functionalities |
| 4 | Final amination and salt formation | Hydrogen chloride gas, methyl tert-butyl ether | Up to 99 (combined last two steps) | Formation of hydrochloride salt for stability |
Reaction Conditions and Optimization
- The use of potassium carbonate as a base in the alkylation step promotes efficient substitution without harsh conditions.
- Solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for solubility and reaction control.
- Cross-coupling reactions benefit from palladium catalysts such as Pd(PPh3)4 and ligands like diphenylphosphinoferrocene (dppf).
- Reaction temperatures are maintained between 100 to 150 °C during coupling to optimize yields.
- The final amination step uses hydrogen chloride gas to form stable hydrochloride salts, improving compound isolation and purity.
Research Findings on Preparation Efficiency
- The overall synthetic route is noted for using inexpensive and readily available raw materials , such as 3-iodo-1H-pyrazolo[3,4-b]pyridine.
- The stepwise yields are moderate to high, with the alkylation step yielding approximately 71%, the coupling step about 64%, and the final conversion steps combined yielding up to 99%.
- The method is scalable, with mild reaction conditions and relatively straightforward purification steps such as recrystallization.
- Use of zinc powder and cyano zinc complexes in the coupling step enhances reaction efficiency and selectivity.
- The process avoids harsh reagents and extreme conditions, supporting potential industrial application.
Summary Table of Preparation Steps and Conditions
| Step No. | Starting Material | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|
| 1 | 3-Iodo-pyrazolo-pyridine | 2-Fluoroethyl bromide, K2CO3 | DMF or THF | Room temp | 71.16 | Base-promoted alkylation |
| 2 | Alkylated intermediate | Pd(PPh3)4, Zn powder, Cyano zinc, dppf | DMAC | 100-150 °C | 63.7 | Pd-catalyzed cross-coupling |
| 3 | Coupled intermediate | Sodium methoxide, NH4Cl, Acetic acid | Methanol | Ambient | 76.4 | Amidation/formamidine formation |
| 4 | Amidine intermediate | HCl gas | Methyl tert-butyl ether | Ambient | 99 (combined) | Salt formation, purification |
Chemical Reactions Analysis
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the pyrazole or pyridine rings, altering the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions:
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a ligand in coordination chemistry.
Chemical Biology: It can serve as a building block for the synthesis of more complex molecules used in chemical biology research.
Mechanism of Action
The mechanism of action of 1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine and pyrazole rings can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Key Observations:
Fluorine Substituents: The 2-fluoroethyl group in the target compound balances lipophilicity and metabolic stability compared to bulkier substituents like difluoromethyl (higher electronegativity) or trifluoroethyl (stronger electron-withdrawing effects) . Fluorine at the ethyl chain may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ethyl or hydroxyethyl groups) .
Pyridine vs. Heteroaromatic Rings: Pyridin-2-yl (target) vs. pyridin-4-yl (): The 2-position on pyridine allows for stronger π-stacking and directional hydrogen bonding in biological targets compared to the 4-position .
Steric and Electronic Effects :
Biological Activity
1-(1-(2-fluoroethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a complex organic compound with potential applications in medicinal chemistry, particularly in targeting neurological and inflammatory pathways. This article explores its biological activity, synthesis methods, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a pyridine moiety and a fluoroethyl group. Its molecular formula is and it has a molecular weight of 234.27 g/mol. The presence of the fluoroethyl group enhances lipophilicity, facilitating cellular uptake.
Synthesis Methods
The synthesis typically involves multi-step organic reactions:
- Formation of the Pyrazole Ring : Achieved through cyclization of hydrazine derivatives with 1,3-diketones.
- Introduction of the Pyridine Moiety : Often involves palladium-catalyzed cross-coupling reactions.
- N-Methylation : Final step using methyl iodide or other agents for methylation.
The biological activity of the compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:
- Binding Interactions : The fluoroethyl group enhances membrane permeability, while the pyridine and pyrazole rings engage in hydrogen bonding and π-π interactions.
- Modulation of Enzyme Activity : Potentially acts as an inhibitor or modulator of specific enzymatic pathways relevant to disease states.
Case Studies and Research Findings
Recent studies have evaluated the biological activity of similar pyrazole derivatives, providing insights into their antioxidant properties and potential therapeutic applications:
| Compound | Biological Activity | IC50 Value (μg/mL) |
|---|---|---|
| Pyrazole derivative A | Antioxidant | 4.67 |
| Pyrazole derivative B | Antioxidant | 20.56 |
| Pyrazole derivative C | Antioxidant | 45.32 |
Note: IC50 values indicate the concentration required to inhibit 50% of the target activity.
- Antioxidant Activity : Research indicates that compounds with similar structures exhibit significant antioxidant properties, suggesting potential protective effects against oxidative stress-related diseases .
- Medicinal Chemistry Applications : The compound's structure suggests it could serve as a pharmacophore in drug design, particularly for neurological disorders .
- Molecular Docking Studies : Computational studies have shown favorable binding interactions with targets involved in inflammation and neurodegenerative diseases, supporting its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
